molecular formula C7H13NO3 B13155430 Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate

Cat. No.: B13155430
M. Wt: 159.18 g/mol
InChI Key: CSVKYZFRFORDHB-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate is an organic compound with the molecular formula C7H13NO3 It is a derivative of cyclopentane, featuring an amino group, a hydroxyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-hydroxycyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an amino acid derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-1-hydroxycyclohexane-1-carboxylate
  • Methyl 2-amino-1-hydroxycyclobutane-1-carboxylate
  • Methyl 2-amino-1-hydroxycycloheptane-1-carboxylate

Uniqueness

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate is unique due to its specific ring size and functional group arrangement, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-amino-1-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-6(9)7(10)4-2-3-5(7)8/h5,10H,2-4,8H2,1H3

InChI Key

CSVKYZFRFORDHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1N)O

Origin of Product

United States

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